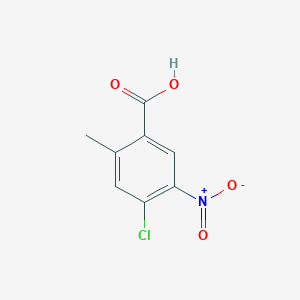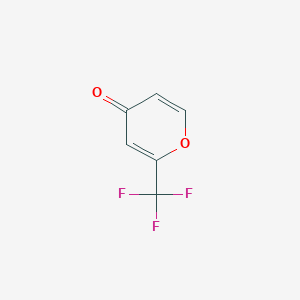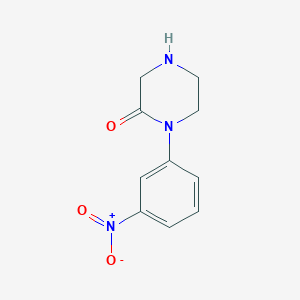
1-(3-硝基苯基)哌嗪-2-酮
描述
“1-(3-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, which includes “1-(3-Nitrophenyl)piperazin-2-one”, has been a subject of research. A method has been developed for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “1-(3-Nitrophenyl)piperazin-2-one” is represented by the molecular formula C10H11N3O3 . The molecular weight of the compound is 221.21 .科学研究应用
哌嗪衍生物的合成
1-(3-硝基苯基)哌嗪-2-酮: 用于合成各种哌嗪衍生物。这些衍生物由于其广泛的生物学和药学活性而具有重要意义。 它们被用于治疗心绞痛的药物,例如三甲嗪和拉诺拉嗪 .
抗真菌剂
该化合物作为合成噌啉衍生物的前体,噌啉衍生物已显示出作为抗真菌剂的潜力。 相关化合物的分子内环化由多磷酸(PPA)介导,导致了这些抗真菌剂的形成 .
材料科学
在材料科学中,1-(3-硝基苯基)哌嗪-2-酮 正在探索其性能以及在开发新材料方面的潜在应用。 它的分子结构和反应性可以用来创建具有特定特性的新型化合物,适合于材料科学应用 .
环境科学
1-(3-硝基苯基)哌嗪-2-酮 的安全数据表提供了有关处理、储存和处置的关键信息,这对环境安全和合规性至关重要。 它有助于评估环境影响以及研究和开发目的所需的预防措施 .
药物研究
在药物研究中,该化合物正在研究其在开发新治疗剂中的作用。 其结构被分析用于药物设计和合成,有助于发现新的药物 .
工业应用
1-(3-硝基苯基)哌嗪-2-酮: 在工业应用中也很重要,特别是在制药行业。 它用于合成可能导致开发新药或改进现有药物的各种化合物 .
安全和危害
The safety data sheet for “1-(3-Nitrophenyl)piperazin-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
1-(3-nitrophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUZSXMPSDONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453889 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215649-84-6 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

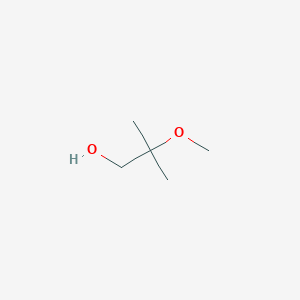
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
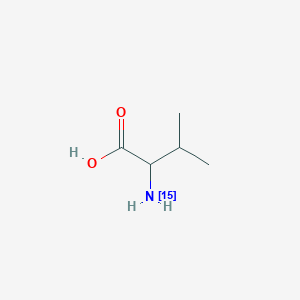


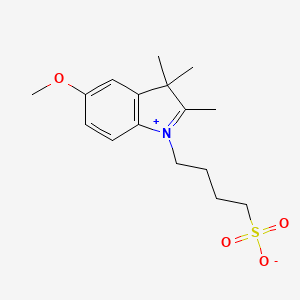
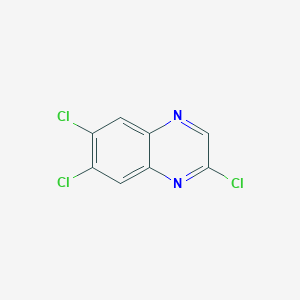


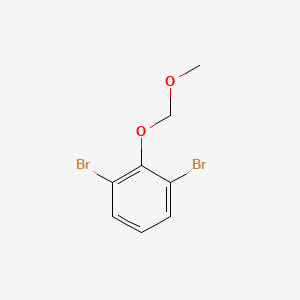
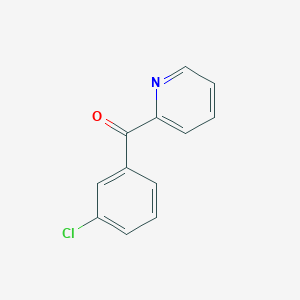
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
